Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C16H23ClN2O3S•HCl and a molecular weight of 395.34 . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C16H23ClN2O3S•HCl . It includes a chloroacetyl group attached to an amino group, a tetramethyltetrahydrothieno[2,3-c]pyridine core, and an ethyl carboxylate group .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthetic Pathways and Intermediates Research has demonstrated various synthetic pathways and intermediates involving ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, contributing to the synthesis of complex heterocyclic compounds. For instance, the compound has been utilized in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate for prasugrel, through a series of reactions including Vilsmeier reaction, cyclization, and hydrazinolysis, with an overall yield of about 25% (Zhong Weihui, 2013). Additionally, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showing the compound's role in creating diverse heterocyclic compounds (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Mechanistic Insights and Novel Reactions The compound serves as a versatile reagent for mechanistic studies and novel reactions. For example, ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a [4 + 2] annulation with N-tosylimines, demonstrating complete regioselectivity and excellent yields. This highlights the potential of similar ethyl 2-[(chloroacetyl)amino]-compounds in catalytic synthesis and mechanistic exploration (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Development of Heterocyclic Compounds Further research has focused on developing heterocyclic compounds using ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride as a key intermediate. These compounds include pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related heterocycles, illustrating the compound's role in expanding the library of heterocyclic chemistry and potentially contributing to pharmaceutical chemistry (H. El-Kashef, Abdel-Rahman Farghaly, A. Al-Hazmi, T. Terme, P. Vanelle, 2010).
Antioxidant Activity and Potential Applications Research on the antioxidant activity of derivatives has opened avenues for potential applications in medicine and pharmacology. For instance, compounds synthesized from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate demonstrated remarkable antioxidant activity, suggesting the utility of ethyl 2-[(chloroacetyl)amino]-related compounds in developing new antioxidant agents (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S.ClH/c1-6-22-14(21)11-9-7-15(2,3)19-16(4,5)12(9)23-13(11)18-10(20)8-17;/h19H,6-8H2,1-5H3,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRNFHCOCDCPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.